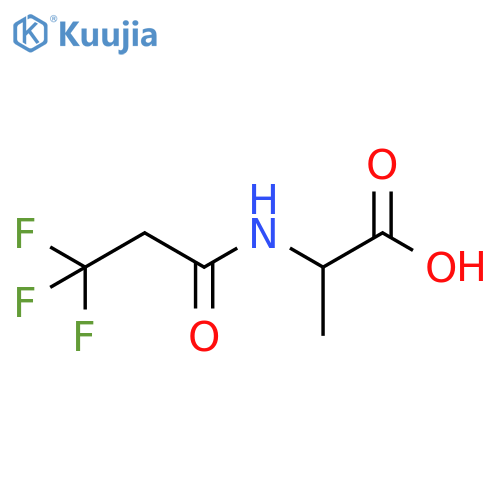Cas no 1396996-17-0 (2-(3,3,3-trifluoropropanamido)propanoic acid)

1396996-17-0 structure
商品名:2-(3,3,3-trifluoropropanamido)propanoic acid
CAS番号:1396996-17-0
MF:C6H8F3NO3
メガワット:199.12783241272
CID:4596990
2-(3,3,3-trifluoropropanamido)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-(3,3,3-trifluoropropanamido)propanoic acid
-
- インチ: 1S/C6H8F3NO3/c1-3(5(12)13)10-4(11)2-6(7,8)9/h3H,2H2,1H3,(H,10,11)(H,12,13)
- InChIKey: QMMJDJSJEGCIIM-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C(NC(=O)CC(F)(F)F)C
2-(3,3,3-trifluoropropanamido)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01069364-5g |
2-(3,3,3-Trifluoropropanamido)propanoic acid |
1396996-17-0 | 95% | 5g |
¥7644.0 | 2023-04-02 | |
| TRC | B592895-25mg |
2-(3,3,3-trifluoropropanamido)propanoic acid |
1396996-17-0 | 25mg |
$ 70.00 | 2022-06-07 | ||
| Enamine | EN300-44049-0.05g |
2-(3,3,3-trifluoropropanamido)propanoic acid |
1396996-17-0 | 95.0% | 0.05g |
$88.0 | 2025-02-20 | |
| Enamine | EN300-44049-0.5g |
2-(3,3,3-trifluoropropanamido)propanoic acid |
1396996-17-0 | 95.0% | 0.5g |
$353.0 | 2025-02-20 | |
| Enamine | EN300-44049-10.0g |
2-(3,3,3-trifluoropropanamido)propanoic acid |
1396996-17-0 | 95.0% | 10.0g |
$2024.0 | 2025-02-20 | |
| Chemenu | CM463237-250mg |
2-(3,3,3-trifluoropropanamido)propanoic acid |
1396996-17-0 | 95%+ | 250mg |
$246 | 2023-03-27 | |
| Enamine | EN300-44049-2.5g |
2-(3,3,3-trifluoropropanamido)propanoic acid |
1396996-17-0 | 95.0% | 2.5g |
$923.0 | 2025-02-20 | |
| Aaron | AR019VX5-500mg |
2-(3,3,3-trifluoropropanamido)propanoic acid |
1396996-17-0 | 95% | 500mg |
$511.00 | 2025-02-08 | |
| Aaron | AR019VX5-10g |
2-(3,3,3-trifluoropropanamido)propanoic acid |
1396996-17-0 | 90% | 10g |
$2808.00 | 2023-12-16 | |
| 1PlusChem | 1P019VOT-2.5g |
2-(3,3,3-trifluoropropanamido)propanoic acid |
1396996-17-0 | 95% | 2.5g |
$1197.00 | 2025-03-04 |
2-(3,3,3-trifluoropropanamido)propanoic acid 関連文献
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
1396996-17-0 (2-(3,3,3-trifluoropropanamido)propanoic acid) 関連製品
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
